1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
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Overview
Description
1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol . It is characterized by the presence of a piperazine ring substituted with two hydroxy-phenylethyl groups at the 1 and 4 positions and two keto groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione typically involves the reaction of piperazine with 2-hydroxy-1-phenylethyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto groups can be reduced to form corresponding alcohols.
Substitution: The phenylethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the keto groups may yield corresponding alcohols .
Scientific Research Applications
1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: This compound has similar structural features but lacks the phenylethyl groups, making it less hydrophobic and potentially less bioactive.
1-(2-Hydroxyethyl)piperazine: This compound has only one hydroxyethyl group and lacks the additional substituents, resulting in different chemical and biological properties.
Uniqueness
1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione is unique due to the presence of both hydroxy and phenylethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
1,4-bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-13-17(15-7-3-1-4-8-15)21-11-20(26)22(12-19(21)25)18(14-24)16-9-5-2-6-10-16/h1-10,17-18,23-24H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDNINOGEAFNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C(CO)C2=CC=CC=C2)C(CO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661813 |
Source
|
Record name | 1,4-Bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7592-99-6 |
Source
|
Record name | 1,4-Bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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